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molecular formula C7H8N2O3 B100637 2-Methoxy-6-nitroaniline CAS No. 16554-45-3

2-Methoxy-6-nitroaniline

Cat. No. B100637
M. Wt: 168.15 g/mol
InChI Key: NDKWDGCTUOOAPF-UHFFFAOYSA-N
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Patent
US08541411B2

Procedure details

NaOAc (17.6 g) and Br2 (6.76 mL) was added to a solution of 2-methoxy-6-nitrobenzenamine (21.74 g) in HOAc (250 mL). The mixture was stirred at room temperature for 20 min. The resulting precipitate was filtered, washed with water and dried in-vacuo to afford the desired product as a yellow solid (26.43 g, 83%). 1H NMR (300 MHz, DMSO-d6) δ 3.91 (s, 3H), 7.18 (d, 1H, J=1.8 Hz), 7.70 (d, 1H, J=1.8 Hz); LC-MS: m/e=247 [M+1]+.
Name
Quantity
17.6 g
Type
reactant
Reaction Step One
Name
Quantity
6.76 mL
Type
reactant
Reaction Step One
Quantity
21.74 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
CC([O-])=O.[Na+].[Br:6]Br.[CH3:8][O:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([N+:16]([O-:18])=[O:17])[C:11]=1[NH2:19]>CC(O)=O>[Br:6][C:14]1[CH:13]=[C:12]([N+:16]([O-:18])=[O:17])[C:11]([NH2:19])=[C:10]([O:9][CH3:8])[CH:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
17.6 g
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Name
Quantity
6.76 mL
Type
reactant
Smiles
BrBr
Name
Quantity
21.74 g
Type
reactant
Smiles
COC1=C(C(=CC=C1)[N+](=O)[O-])N
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in-vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC1=CC(=C(C(=C1)[N+](=O)[O-])N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 26.43 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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